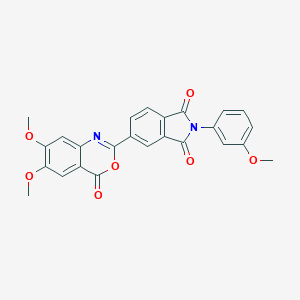
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a natural compound that belongs to the class of benzoxazinoids. It is widely found in cereal crops such as maize and wheat, and plays a crucial role in plant defense against pests and diseases. DIMBOA has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of oxidative stress and the inhibition of various enzymes and signaling pathways. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione acts as a natural defense mechanism against pests and diseases by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes involved in inflammation and cancer development, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of various enzymes and signaling pathways, and the modulation of gene expression. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to play a crucial role in plant defense against pests and diseases, by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic chemicals. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is readily available in large quantities from cereal crops such as maize and wheat, making it a cost-effective option for research. However, one of the limitations of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its complex chemical structure, which can make it difficult to synthesize and analyze.
Zukünftige Richtungen
There are several potential future directions for research on 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects, in order to better understand its potential applications in various fields.
2. Development of new methods for synthesizing and purifying 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to improve its availability and reduce costs.
3. Exploration of its potential applications in biotechnology, such as genetic engineering and plant breeding.
4. Development of new drugs based on the structure and properties of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to treat various diseases and disorders.
5. Investigation of its potential applications in food and nutrition, such as its antioxidant and anti-inflammatory properties.
Synthesemethoden
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and chemical modification. One of the most commonly used methods for synthesizing 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is the Pfitzner-Moffatt oxidation of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. This reaction involves the use of dimethyl sulfoxide and oxalyl chloride to convert the starting material into the desired product.
Wissenschaftliche Forschungsanwendungen
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, it has been shown to have insecticidal, antifungal, and herbicidal properties, making it a promising natural alternative to synthetic pesticides. In medicine, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the development of new drugs. In biotechnology, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been used as a tool for genetic engineering and plant breeding, as it plays a crucial role in plant defense against pests and diseases.
Eigenschaften
Produktname |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C25H18N2O7 |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N2O7/c1-31-15-6-4-5-14(10-15)27-23(28)16-8-7-13(9-17(16)24(27)29)22-26-19-12-21(33-3)20(32-2)11-18(19)25(30)34-22/h4-12H,1-3H3 |
InChI-Schlüssel |
GEIGJAXUBLUQKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)
